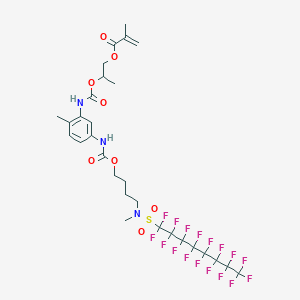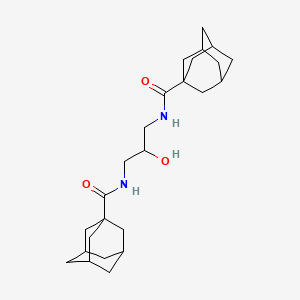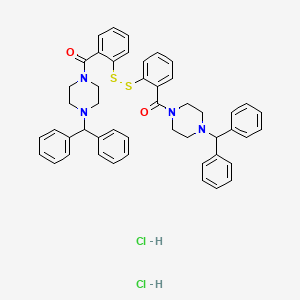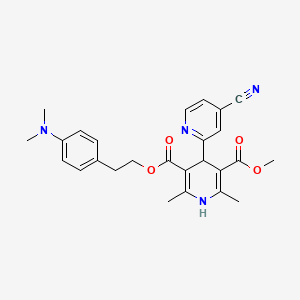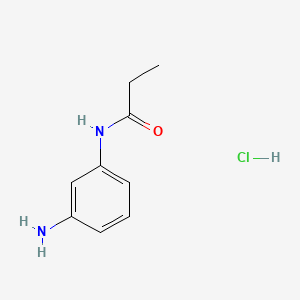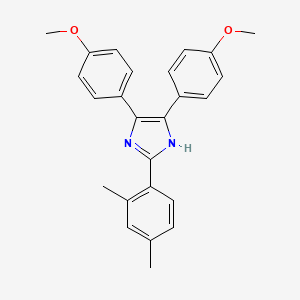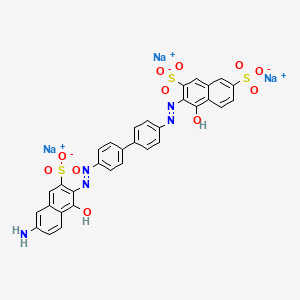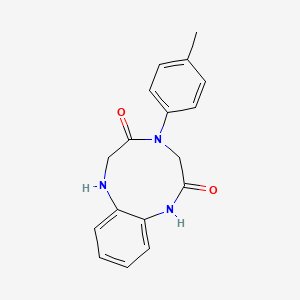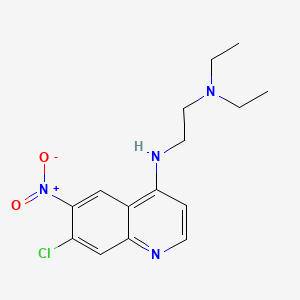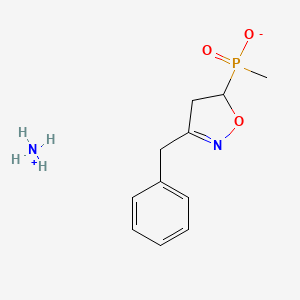
Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate is a complex organic compound that features a unique structure combining an isoxazole ring with a phosphinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the isoxazole ring, followed by the introduction of the phosphinate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: This reaction can reduce specific functional groups, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Applications De Recherche Scientifique
Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate: shares similarities with other isoxazole and phosphinate compounds.
4,5-Dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate: A closely related compound with similar properties but lacking the ammonium group.
Phenylmethyl isoxazole derivatives: These compounds share the isoxazole ring structure and may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its combined isoxazole and phosphinate structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
125674-50-2 |
|---|---|
Formule moléculaire |
C11H17N2O3P |
Poids moléculaire |
256.24 g/mol |
Nom IUPAC |
azanium;(3-benzyl-4,5-dihydro-1,2-oxazol-5-yl)-methylphosphinate |
InChI |
InChI=1S/C11H14NO3P.H3N/c1-16(13,14)11-8-10(12-15-11)7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3,(H,13,14);1H3 |
Clé InChI |
KQTFLALDINBKHH-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C1CC(=NO1)CC2=CC=CC=C2)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
